N-(2-morpholinophenyl)pentanamide
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Description
Scientific Research Applications
Pharmacological Potential of Morpholine Derivatives
Morpholine derivatives have been extensively investigated for their broad spectrum of pharmacological activities. These compounds are notable for their presence in various organic compounds developed for diverse pharmacological activities. Recent studies have developed new methods for synthesizing derivatives of morpholines, demonstrating their significant pharmaceutical applications. Morpholine derivatives exhibit potent pharmacophoric activities across a wide range of applications, including antimicrobial, antibacterial, antitumor activities, and more. The versatility and efficacy of these compounds highlight their potential in drug discovery and therapeutic interventions (Al-Ghorbani Mohammed et al., 2015).
Therapeutic Insights and Drug Discovery
The pharmacological interest in morpholine and pyran derivatives is substantial due to their structural significance and therapeutic potential. Morpholine, a six-membered aromatic organic heterocycle, is central to various compounds with significant pharmacological activities. The exploration of morpholine and its derivatives has led to the identification of a broad spectrum of pharmacological profiles, offering insights for future drug design and synthesis. These derivatives are crucial in developing novel therapeutics across various disease spectrums, underscoring the importance of chemical and pharmacological research in these compounds (M. Asif & M. Imran, 2019).
Properties
IUPAC Name |
N-(2-morpholin-4-ylphenyl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-3-8-15(18)16-13-6-4-5-7-14(13)17-9-11-19-12-10-17/h4-7H,2-3,8-12H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILIEBKTCCEPRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.